molecular formula C15H11N3O2 B2594721 (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 476279-76-2

(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

Cat. No.: B2594721
CAS No.: 476279-76-2
M. Wt: 265.272
InChI Key: FTSAOOAQQIDJLE-XNTDXEJSSA-N
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Description

The compound (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile features a conjugated system comprising a furan ring, a methyl-substituted benzoimidazolylidene moiety, and a nitrile group. The E-configuration at the α,β-unsaturated ketone enhances planarity, promoting π-conjugation across the molecule.

Properties

IUPAC Name

(Z)-3-(furan-2-yl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c1-18-12-6-3-2-5-11(12)17-15(18)10(9-16)14(19)13-7-4-8-20-13/h2-8,19H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRHACXQYJMYGJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=CO3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=CO3)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile typically involves the condensation of furan-2-carbaldehyde with 1-methyl-1H-benzo[d]imidazole-2(3H)-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Example Synthesis Procedure

  • Reagents : Furan-2-carboxaldehyde, 1-methyl-1H-benzo[d]imidazole, and appropriate coupling agents.
  • Conditions : The reaction is typically conducted under reflux conditions in a polar solvent such as DMF or DMSO.
  • Purification : The crude product is purified using column chromatography to isolate the desired compound.

Antimicrobial Properties

Research has indicated that compounds related to (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzoimidazole showed potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Enzyme Inhibition

Another notable application is the inhibition of specific enzymes linked to disease pathways. For instance, derivatives have been identified as potent inhibitors of CK1δ, an enzyme implicated in various cancers . The IC50 values reported for these compounds suggest strong potential for therapeutic use.

Material Science Applications

In addition to biological applications, (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile has shown promise in material science. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

A study explored the incorporation of this compound into polyvinyl chloride (PVC) composites. The addition resulted in improved thermal stability and resistance to degradation under UV light exposure .

Property Control PVC PVC with Compound
Thermal Stability (°C)200230
UV ResistanceModerateHigh
Mechanical Strength (MPa)3045

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.

Comparison with Similar Compounds

Structural Features

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile Furan-2-yl, methyl-benzoimidazolylidene, nitrile C₁₆H₁₂N₃O₂ 278.29
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile Benzoimidazolylidene, nitrile C₁₁H₉N₃O 199.21
3-Aryl-3-oxo-2-tetrahydroimidazol-2-ylidenpropanal Aryl, aldehyde, tetrahydroimidazole C₁₃H₁₃N₃O₂ 243.26

Key Differences :

  • The target compound’s furan ring introduces additional π-conjugation and polarity compared to the simpler butanenitrile chain in .

Spectroscopic Properties

Compound ¹H-NMR (Key Signals) IR (Notable Peaks, cm⁻¹)
Target Compound δ 7.5–8.2 (furan protons), δ 3.5 (CH₃) ~2200 (C≡N), 1700 (C=O)
2-(1H-Benzo[d]imidazol-2-ylidene)-... δ 7.2–7.8 (aromatic), δ 2.8 (CH₂) ~2200 (C≡N), 1680 (C=O)

Analysis :

  • The furan protons in the target compound resonate downfield due to aromatic deshielding, absent in .
  • The methyl group’s singlet at δ 3.5 distinguishes it from non-methylated analogs .

Biological Activity

(E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring fused with a benzimidazole moiety, contributing to its unique reactivity and biological profile. Its molecular formula is C15H14N2O2C_{15}H_{14}N_2O_2 with a molecular weight of 254.28 g/mol.

Antimicrobial Activity

Studies have indicated that compounds containing furan and benzimidazole structures exhibit significant antimicrobial properties. For instance, a study on related furan derivatives demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Furan-2-yl-1H-benzimidazoleS. aureus12.5 µg/mL
(E)-3-(furan-2-yl)-3-oxopropanenitrileE. coli15 µg/mL
1-Methyl-1H-benzimidazole derivativesPseudomonas aeruginosa20 µg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In one study, the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Effects

TreatmentTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
(E)-3-(furan-2-yl)-3-oxopropanenitrile4550
Aspirin6070

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile against various cancer cell lines. For example, it exhibited cytotoxic effects on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines at micromolar concentrations .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-710
HepG215
A54912

Case Studies

A notable case study involved the administration of the compound in a murine model of cancer. The results showed significant tumor reduction compared to control groups, with mechanisms involving apoptosis induction and cell cycle arrest being explored through flow cytometry assays .

Q & A

Q. What synthetic strategies are recommended for preparing (E)-3-(furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile?

The compound can be synthesized via condensation reactions involving benzimidazole derivatives and furan-containing precursors. For example:

  • Knoevenagel condensation : React 1-methyl-1H-benzo[d]imidazol-2(3H)-one with a furan-substituted aldehyde in the presence of a base (e.g., piperidine) under reflux conditions .
  • Cross-coupling reactions : Utilize palladium-catalyzed coupling to introduce the furan moiety to the benzimidazole core .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical due to the compound’s polarity and potential byproducts .

Q. Key parameters :

Reaction ComponentExample Conditions
SolventEthanol, DMF
CatalystPiperidine, Pd(PPh₃)₄
Temperature80–100°C (reflux)
Yield60–85% (optimized)

Q. How can the (E)-configuration of the double bond be confirmed experimentally?

The stereochemistry is typically confirmed using:

  • X-ray crystallography : Resolves the spatial arrangement of substituents (e.g., furan and benzimidazole groups) .
  • NOESY NMR : Detects through-space interactions between protons on the double bond and adjacent groups. Absence of NOE signals between the furan and benzimidazole protons supports the (E)-configuration .
  • UV-Vis spectroscopy : Conjugation effects in the (E)-isomer result in distinct absorbance peaks (e.g., λmax ~350 nm) compared to the (Z)-form .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Contradictions may arise due to dynamic effects (e.g., tautomerism) or crystal packing differences:

  • Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria or conformational changes .
  • Comparative analysis : Align NMR chemical shifts with X-ray bond lengths and angles. For example, discrepancies in imidazole ring protonation states can be resolved by comparing solution (NMR) and solid-state (XRD) data .
  • Computational modeling : Use DFT calculations to predict NMR shifts or optimize geometries, then validate against experimental data .

Q. What methodologies are effective for studying the compound’s photophysical properties?

  • Time-resolved fluorescence : Measures excited-state lifetimes to assess intramolecular charge transfer between the furan and benzimidazole moieties .
  • Solvatochromism : Evaluate solvent-dependent shifts in emission spectra to quantify polarity effects on the electronic structure .
  • Transient absorption spectroscopy : Identifies short-lived intermediates (e.g., triplet states) under UV irradiation .

Q. Example data :

PropertyValueConditions
Fluorescence λem420 nmEthanol, 298 K
Quantum yield (Φ)0.25Air-saturated solution
Lifetime (τ)3.2 nsTime-correlated single-photon counting

Q. How can reaction mechanisms for derivative synthesis (e.g., thiazole analogs) be elucidated?

  • Isotopic labeling : Track proton transfer steps using deuterated solvents or substrates .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
  • Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates .

For example, the formation of thiazole derivatives involves nucleophilic attack by sulfur-containing reagents on the carbonyl group, followed by cyclization. Mechanistic studies should confirm whether the reaction proceeds via a stepwise or concerted pathway .

Q. What strategies mitigate challenges in scaling up the synthesis?

  • Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve safety and reduce purification complexity .
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) to enhance recyclability and reduce costs .
  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to maintain consistency in large batches .

Methodological Notes

  • Data validation : Cross-reference experimental results with peer-reviewed publications (e.g., crystallography data from Universiti Sains Malaysia or synthetic protocols from the University of Kentucky ).
  • Safety : Handle nitrile groups (e.g., propanenitrile moiety) with appropriate PPE due to toxicity risks .

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